molecular formula C14H28N2 B5001345 1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane

1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane

Cat. No. B5001345
M. Wt: 224.39 g/mol
InChI Key: PKTMSPDVHHWABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane, also known as Etomidate, is a potent intravenous anesthetic drug that is widely used in clinical settings. It was first synthesized in 1964 by Janssen Pharmaceutica, a Belgian pharmaceutical company. Etomidate is a non-barbiturate hypnotic agent that acts on the gamma-aminobutyric acid (GABA) receptor, leading to the inhibition of neuronal activity and subsequent induction of anesthesia.

Mechanism of Action

1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane acts on the GABA receptor in the central nervous system, leading to the enhancement of GABAergic neurotransmission and subsequent inhibition of neuronal activity. This results in the induction of anesthesia and sedation. This compound has a rapid onset of action and a short duration of effect, making it an ideal agent for induction of anesthesia.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cardiovascular and respiratory function, making it a safe and effective anesthetic agent. It has a high therapeutic index, meaning that it has a wide safety margin and can be used at high doses without causing significant adverse effects. However, this compound has been associated with adrenal suppression, which can lead to the inhibition of cortisol synthesis and subsequent adrenal insufficiency.

Advantages and Limitations for Lab Experiments

1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane has been used in laboratory experiments to study the effects of anesthesia on neuronal activity and to investigate the mechanisms of action of GABAergic drugs. Its rapid onset of action and short duration of effect make it a useful tool for studying the effects of anesthesia on the brain. However, its effects on adrenal function and potential for adrenal suppression may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane. One area of focus is the development of novel anesthetic agents that have similar or improved properties compared to this compound, such as a longer duration of effect or a lower potential for adrenal suppression. Another area of research is the investigation of the molecular mechanisms underlying the effects of this compound on the GABA receptor and its downstream signaling pathways. Additionally, the use of this compound in combination with other anesthetic agents may be explored to improve the safety and efficacy of anesthesia in clinical practice.

Synthesis Methods

The synthesis of 1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane involves the reaction between 2-ethyl-1,3-dioxolane and 1,3-dibromopropane in the presence of sodium hydride, followed by the reaction with 2-amino-2-methyl-1-propanol to form the final product. The yield of this compound synthesis varies depending on the reaction conditions and purity of the starting materials.

Scientific Research Applications

1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane has been extensively studied for its anesthetic properties and its potential applications in clinical practice. It has been used as an induction agent for general anesthesia in various surgical procedures, including cardiac surgery, neurosurgery, and trauma surgery. This compound has also been used in critical care settings, such as in the management of status epilepticus and for rapid sequence intubation in emergency medicine.

properties

IUPAC Name

1-(4-ethylcyclohexyl)-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-3-13-5-7-14(8-6-13)16-10-4-9-15(2)11-12-16/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTMSPDVHHWABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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